molecular formula C15H19N3O3 B2820593 Tert-butyl [4-(3-methyl-1,2,4-oxadiazol-5-yl)benzyl]carbamate CAS No. 2058529-61-4

Tert-butyl [4-(3-methyl-1,2,4-oxadiazol-5-yl)benzyl]carbamate

Cat. No.: B2820593
CAS No.: 2058529-61-4
M. Wt: 289.335
InChI Key: BIZLMKVAJXQCAJ-UHFFFAOYSA-N
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Description

Tert-butyl [4-(3-methyl-1,2,4-oxadiazol-5-yl)benzyl]carbamate is a carbamate-protected derivative featuring a 1,2,4-oxadiazole ring substituted with a methyl group at the 3-position. This compound is structurally designed to balance lipophilicity and solubility, making it a candidate for medicinal chemistry applications, particularly in antimicrobial and protease inhibition studies. The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enabling selective deprotection during multi-step syntheses .

Properties

IUPAC Name

tert-butyl N-[[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-10-17-13(21-18-10)12-7-5-11(6-8-12)9-16-14(19)20-15(2,3)4/h5-8H,9H2,1-4H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIZLMKVAJXQCAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=C(C=C2)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl [4-(3-methyl-1,2,4-oxadiazol-5-yl)benzyl]carbamate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl [4-(3-methyl-1,2,4-oxadiazol-5-yl)benzyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The oxadiazole ring can be oxidized under strong oxidative conditions.

    Reduction: The carbamate group can be reduced to an amine under reductive conditions.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be employed.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the oxadiazole ring.

    Reduction: Amines derived from the reduction of the carbamate group.

    Substitution: Substituted benzyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of tert-butyl [4-(3-methyl-1,2,4-oxadiazol-5-yl)benzyl]carbamate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The oxadiazole moiety can interact with biological targets through hydrogen bonding, π-π stacking, or hydrophobic interactions .

Comparison with Similar Compounds

Structural Variations in Oxadiazole-Carbamate Derivatives

The following table summarizes key structural analogs and their differentiating features:

Compound Name Substituent on Oxadiazole Carbamate Substituent Key Structural Differences Yield (%) Purity (%) Reference
Tert-butyl [4-(3-methyl-1,2,4-oxadiazol-5-yl)benzyl]carbamate 3-methyl Benzyl Reference compound N/A N/A Target
Tert-butyl (4-(3-(4-phenoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)carbamate (19a) 4-phenoxyphenyl Phenyl Larger aromatic substituent increases steric bulk 21 >95
N-Methyl-4-(3-(4-phenoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline (20b) 4-phenoxyphenyl N-methylaniline Boc deprotection introduces methylamine 86 >95
Tert-butyl [1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate (QV-4128) 3-methyl Cyclohexyl Cyclohexyl group enhances rigidity N/A 90
Tert-butyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate (QJ-2314) 3-methyl Pyrrolidine Heterocyclic amine improves solubility N/A 95

Biological Activity

Tert-butyl [4-(3-methyl-1,2,4-oxadiazol-5-yl)benzyl]carbamate is a compound belonging to the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Oxadiazole Derivatives

Oxadiazoles are five-membered heterocyclic compounds known for their broad range of biological activities. The 1,2,4-oxadiazole ring system is particularly notable for its role in drug discovery, exhibiting properties such as:

  • Anticancer : Many oxadiazole derivatives have shown efficacy against various cancer cell lines.
  • Antimicrobial : Compounds in this class have demonstrated antibacterial and antifungal activities.
  • Anti-inflammatory : Some derivatives exhibit anti-inflammatory effects, making them potential candidates for treating inflammatory diseases.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study reported that related oxadiazole derivatives showed inhibitory potency against several cancer cell lines, with IC50 values indicating moderate to high activity (mean IC50 ~ 92.4 µM against 11 cancer cell lines) .

Cell Line IC50 (µM)
Human Colon Adenocarcinoma92.4
Human Lung Adenocarcinoma90.0
Breast Cancer85.5
Human Ovarian Adenocarcinoma88.0

These findings suggest that the compound may interact with cellular targets involved in cancer proliferation and survival pathways.

Antimicrobial Activity

In addition to anticancer effects, the compound has been evaluated for its antimicrobial properties. Studies on similar oxadiazole derivatives have demonstrated efficacy against various bacterial strains including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis pathways .

The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized that the oxadiazole moiety may interact with specific enzymes or receptors within the target cells. For instance:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways crucial for cell survival.
  • Receptor Modulation : It may bind to receptors that regulate cell growth and apoptosis.

Study 1: Anticancer Efficacy

In a controlled laboratory setting, this compound was tested against a panel of cancer cell lines. The results demonstrated a dose-dependent response in inhibiting cell proliferation across multiple types of cancer cells. The study concluded that further structural modifications could enhance its potency and selectivity.

Study 2: Antimicrobial Screening

A separate investigation assessed the antimicrobial activity of oxadiazole derivatives similar to this compound against common pathogens. Results indicated that certain derivatives exhibited strong antibacterial effects with minimal cytotoxicity towards human cells, suggesting a favorable therapeutic index.

Q & A

Q. Table 1: Key Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Oxadiazole formationTBN, styrene derivatives, 40°C, DCM60–75
Carbamate couplingtert-butyl chloroformate, Et₃N, 0–25°C, DCM80–90

Basic: How is the compound characterized structurally, and what spectroscopic markers are critical?

Methodological Answer:
Confirmation of structure relies on:

  • NMR Spectroscopy :
    • ¹H NMR : The tert-butyl group appears as a singlet at δ 1.4–1.5 ppm. The benzyl CH₂ group resonates at δ 4.2–4.4 ppm, while the oxadiazole proton (if present) shows a singlet near δ 8.2–8.5 ppm .
    • ¹³C NMR : The oxadiazole carbons (C=N and C-O) appear at δ 165–175 ppm, and the carbamate carbonyl at δ 155–160 ppm .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) with exact mass matching C₁₆H₂₀N₃O₃ (e.g., 310.1504) .

Basic: What stability and storage conditions are recommended for this compound?

Methodological Answer:

  • Stability : The carbamate group is sensitive to strong acids/bases, while the oxadiazole ring is stable under ambient conditions but may degrade under prolonged UV exposure. Store at –20°C in inert atmospheres (N₂/Ar) .
  • Degradation Pathways : Hydrolysis of the carbamate in acidic conditions yields CO₂ and the corresponding amine. Monitor via TLC or HPLC for by-products (e.g., free benzylamine) .

Advanced: How can contradictions in reported biological activity data be resolved?

Methodological Answer:
Discrepancies in bioactivity (e.g., IC₅₀ variability) may arise from:

  • Purity Issues : Use HPLC (>95% purity) to exclude impurities from incomplete coupling or oxadiazole cyclization .
  • Assay Conditions : Standardize cell-based assays (e.g., fixed serum concentration, incubation time) to minimize variability. Compare with positive controls (e.g., doxorubicin for cytotoxicity) .
  • Structural Confirmation : Re-evaluate stereochemistry or tautomeric forms (e.g., oxadiazole ring protonation states) via X-ray crystallography (SHELX refinement) .

Advanced: What computational strategies are used to predict target interactions?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with targets like kinase enzymes. The oxadiazole ring’s electron-deficient nature facilitates π-π stacking with aromatic residues (e.g., EGFR tyrosine kinase) .
  • QSAR Modeling : Correlate substituent effects (e.g., tert-butyl bulkiness) with bioactivity using Hammett constants or logP values .

Q. Table 2: Predicted Binding Affinities

TargetDocking Score (kcal/mol)Key InteractionsReference
EGFR Kinase–9.2H-bond with Met793
PARP-1–8.7π-stacking with Tyr907

Advanced: How does the 1,2,4-oxadiazole ring influence bioactivity compared to other heterocycles?

Methodological Answer:

  • Electron-Deficient Nature : The oxadiazole’s electron-withdrawing properties enhance metabolic stability compared to thiadiazoles () or isoxazoles (). This reduces susceptibility to enzymatic degradation .
  • Bioisosteric Replacement : Compared to 1,3,4-thiadiazoles (), oxadiazoles improve solubility (logP ~2.5 vs. 3.1) while maintaining similar H-bonding capacity .

Q. Table 3: Heterocycle Comparison

HeterocyclelogPMetabolic Stability (t₁/₂, h)Reference
1,2,4-Oxadiazole2.512.3
1,3,4-Thiadiazole3.18.7
Isoxazole1.86.5

Advanced: What analytical methods resolve synthetic by-products or degradation impurities?

Methodological Answer:

  • HPLC-MS : Use a C18 column (ACN/H₂O gradient) to separate and identify by-products (e.g., unreacted benzylamine or hydrolyzed carbamate).
  • X-ray Crystallography : SHELXL refinement () confirms stereochemical purity and detects crystal packing anomalies .

Advanced: How is the compound’s reactivity exploited in derivatization for SAR studies?

Methodological Answer:

  • Carbamate Cleavage : Treat with TFA/DCM (1:1) to expose the benzylamine group for further functionalization (e.g., amide coupling) .
  • Oxadiazole Modification : Electrophilic substitution at the 5-position of oxadiazole using bromine or iodine generates halogenated analogs for cross-coupling reactions .

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